![molecular formula C18H26N2O4 B2697713 2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid CAS No. 1779928-19-6](/img/structure/B2697713.png)
2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid
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Overview
Description
“2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid” is a chemical compound with the CAS Number: 1779928-19-6 . It has a molecular weight of 334.42 and its molecular formula is C18H26N2O4 . The compound is stored in a refrigerated environment .
Molecular Structure Analysis
The InChI Code of the compound is 1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-15(20)11-16(21)22)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 334.41 . It is stored in a refrigerated environment . More specific physical and chemical properties are not provided in the available resources.Scientific Research Applications
Synthesis of Diverse Organic Compounds
Efficient Microwave-Assisted Cyclization : The Ugi reaction involving N-tert-butoxycarbonyl-protected α-amino acids leads to efficient microwave-assisted cyclization in acetic acid, producing diastereomerically pure, racemic piperazine-2,5-diones. This process highlights the compound's role in synthesizing diverse substituted piperazine derivatives (Nikulnikov et al., 2010).
Solid Phase Synthesis of Peptide Isosteres : The compound is used in the synthesis of aldehyde building blocks protected as acid-labile N-Boc N,O-acetals, demonstrating its utility in the combinatorial solid phase synthesis of novel peptide isosteres (Groth & Meldal, 2001).
Potential Therapeutic Applications
Antimicrobial and Antioxidant Agents : Derivatives involving the compound's structural framework have been studied for their antimicrobial and antioxidant activities. Specific derivatives have shown remarkable activity in screening, suggesting potential therapeutic applications (Haneen et al., 2019).
Novel Ligands for Human Receptors : The compound's derivatives undergo nucleophilic addition with different organometallic reagents, leading to highly diastereomerically enriched adducts. These derivatives are explored for their potential as novel ligands for human receptors, such as the melanocortin 4 receptor (Jiang et al., 2005).
Anti-Malarial Activity : Certain derivatives containing the compound's structural motif have been identified to possess anti-malarial activity. The study on their crystal structures and biological activities emphasizes the compound's role in developing potential anti-malarial agents (Cunico et al., 2009).
Safety and Hazards
properties
IUPAC Name |
2-[4-benzyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-2-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-18(2,3)24-17(23)20-10-9-19(13-15(20)11-16(21)22)12-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXGCULBLSUQQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1CC(=O)O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Benzyl-1-(tert-butoxycarbonyl)piperazin-2-yl)acetic acid |
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